molecular formula C21H15NNa2O9S2 B1682712 Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) CAS No. 54935-04-5

Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate)

Cat. No.: B1682712
CAS No.: 54935-04-5
M. Wt: 535.5 g/mol
InChI Key: IBJXXCVPQABJRR-UHFFFAOYSA-L
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Description

Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate), also known as DAN-603, is an indolinone derivative patented by Andreu, Dr., S. A. as a laxative. In preclinical models, Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) selectively increases colon motility without modifying the speed of gastric, intestinal (small intestine), and caecal emptying in rats .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) involves the reaction of indolinone derivatives with sulfonating agents under controlled conditions. The specific synthetic route and reaction conditions are proprietary and patented by the inventors .

Industrial Production Methods

Industrial production of Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) typically involves large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process includes multiple purification steps to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) has several scientific research applications, including:

Mechanism of Action

Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) exerts its effects by selectively increasing colon motility. It acts on the smooth muscles of the colon, enhancing their contractions without affecting the motility of the stomach, small intestine, or caecum. The exact molecular targets and pathways involved in this mechanism are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Sodium picosulfate: Another laxative that stimulates bowel movements.

    Bisacodyl: A stimulant laxative used to treat constipation.

    Sodium sulfate: Used as a laxative and in various industrial applications.

Uniqueness

Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) is unique in its selective action on the colon, making it a promising candidate for treating constipation without affecting other parts of the gastrointestinal tract. This selective action distinguishes it from other laxatives that may have broader effects on the entire digestive system .

Properties

CAS No.

54935-04-5

Molecular Formula

C21H15NNa2O9S2

Molecular Weight

535.5 g/mol

IUPAC Name

disodium;[4-[7-methyl-2-oxo-3-(4-sulfonatooxyphenyl)-1H-indol-3-yl]phenyl] sulfate

InChI

InChI=1S/C21H17NO9S2.2Na/c1-13-3-2-4-18-19(13)22-20(23)21(18,14-5-9-16(10-6-14)30-32(24,25)26)15-7-11-17(12-8-15)31-33(27,28)29;;/h2-12H,1H3,(H,22,23)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2

InChI Key

IBJXXCVPQABJRR-UHFFFAOYSA-L

SMILES

CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)OS(=O)(=O)[O-])C4=CC=C(C=C4)OS(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)OS(=O)(=O)[O-])C4=CC=C(C=C4)OS(=O)(=O)[O-].[Na+].[Na+]

Appearance

Solid powder

54935-04-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sulisatin disodium salt;  Laxitex;  Sulisatin sodium;  DAN 603;  DAN-603;  DAN603; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate)
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Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate)
Reactant of Route 3
Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate)
Reactant of Route 4
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Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate)
Reactant of Route 5
Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate)
Reactant of Route 6
Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate)

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